

Amfecloral: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Amfecloral*

Cat. No.: *B1194203*

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Introduction

Amfecloral, also known by its International Nonproprietary Name (INN), is a chemical compound that was formerly marketed as an anorectic agent. It is a prodrug, meaning it is metabolized in the body to its active components. This guide provides an in-depth overview of **Amfecloral**, its chemical properties, synthesis, mechanism of action, and relevant experimental protocols.

Chemical Identity

Identifier	Value
IUPAC Name	2,2,2-trichloro-N-(1-phenylpropan-2-yl)ethanimine[1][2]
CAS Number	5581-35-1[1][2]
Molecular Formula	C ₁₁ H ₁₂ Cl ₃ N[1][2]
Molecular Weight	264.57 g/mol [2]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Amfecloral** is limited. However, based on available information, its general characteristics are as follows:

Property	Description
Appearance	White crystalline solid[1]
Solubility	Soluble in organic solvents such as ethanol and ether; less soluble in water[1]
Stability	Relatively stable under standard laboratory conditions, but may be sensitive to light and moisture[1]

Note: Specific quantitative data such as melting point, boiling point, pKa, and logP for **Amfecloral** are not readily available in the public domain.

Synthesis

Amfecloral is synthesized via a condensation reaction between d-amphetamine and chloral (trichloroacetaldehyde). The reaction involves the formation of an imine (Schiff base) linkage.[3]

Experimental Protocol: Synthesis of Amfecloral

The following is a generalized laboratory-scale synthesis protocol based on the described condensation reaction.

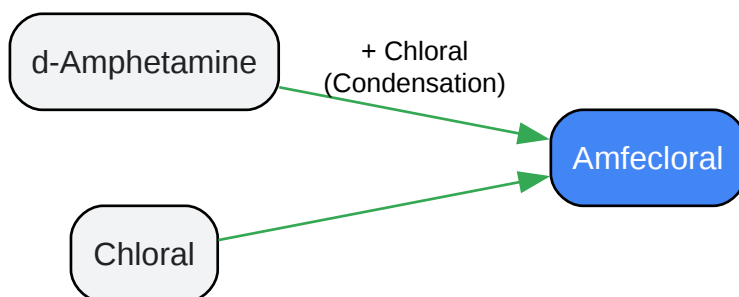
Materials:

- d-amphetamine
- Chloral (trichloroacetaldehyde)
- Anhydrous ethanol or dichloromethane
- Standard laboratory glassware for reflux and purification

Procedure:

- Dissolve d-amphetamine in an anhydrous solvent (e.g., ethanol or dichloromethane) in a round-bottom flask.

- Add an equimolar amount of chloral to the solution.
- The reaction mixture is typically heated under reflux conditions (60–80°C) to facilitate the formation of the imine.[3]
- The progress of the reaction can be monitored using appropriate analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion of the reaction, the solvent is removed under reduced pressure.
- The crude product is then purified. Recrystallization from a suitable solvent system is a common method for purification.[3]
- The purity and identity of the synthesized **Amfecloral** should be confirmed using analytical methods such as melting point determination, spectroscopy (NMR, IR), and mass spectrometry.



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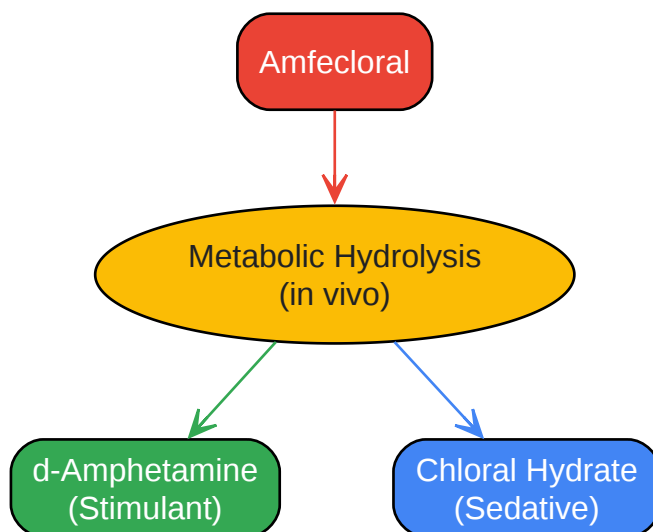
*Synthesis of **Amfecloral** via condensation reaction.*

Mechanism of Action and Metabolism

Amfecloral functions as a prodrug. Following administration, it undergoes hydrolysis to release its two active metabolites: d-amphetamine and chloral hydrate.[2][3][4]

- d-Amphetamine: A potent central nervous system (CNS) stimulant that increases the levels of dopamine and norepinephrine in the brain.
- Chloral Hydrate: A sedative and hypnotic agent.[3]

The combination of a stimulant and a sedative metabolite results in a complex pharmacological profile.[3]



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*Metabolic pathway of **Amfecloral**.*

Pharmacokinetics

Specific pharmacokinetic data for **Amfecloral** is not extensively documented. The pharmacokinetic profile is largely determined by the properties of its metabolites.

Pharmacokinetics of d-Amphetamine

Parameter	Value
Bioavailability	High
Time to Peak Plasma Concentration (Tmax)	Approximately 3 hours for immediate-release formulations[5]
Elimination Half-Life	10-13 hours in adults[5]
Metabolism	Hepatic
Excretion	Primarily renal

Pharmacokinetics of Chloral Hydrate

Parameter	Value
Absorption	Rapidly absorbed from the gastrointestinal tract
Metabolism	Primarily metabolized to trichloroethanol (active metabolite)
Elimination Half-Life of Trichloroethanol	7-10 hours
Excretion	Primarily renal

Analytical Methods

The analysis of **Amfecloral** would typically involve the detection of the parent compound or its active metabolites. Standard analytical techniques for amphetamine-like substances can be adapted.

Experimental Protocol: HPLC-UV for Amphetamine Analysis

This protocol is a general guideline for the analysis of amphetamine, a key metabolite of **Amfecloral**.

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) with a UV detector
- Reversed-phase C18 column

Reagents:

- Acetonitrile (HPLC grade)
- Phosphate buffer
- Reference standards of amphetamine

Chromatographic Conditions:

- Mobile Phase: A mixture of acetonitrile and phosphate buffer. The exact ratio should be optimized for best separation.
- Flow Rate: Typically 1.0 mL/min.
- Column Temperature: Ambient or controlled (e.g., 25°C).
- Detection Wavelength: Amphetamines can be detected in the UV range, often around 210-220 nm.
- Injection Volume: 10-20 µL.

Procedure:

- Prepare standard solutions of amphetamine in the mobile phase at known concentrations.
- Prepare the sample for analysis. This may involve extraction from a biological matrix if applicable.
- Inject the standard solutions to generate a calibration curve.
- Inject the sample solution.
- Identify and quantify the amphetamine peak in the sample by comparing its retention time and peak area to the calibration curve.

Experimental Protocol: GC-MS for Amphetamine Analysis

Gas chromatography-mass spectrometry (GC-MS) provides high sensitivity and specificity for the analysis of amphetamines.

Instrumentation:

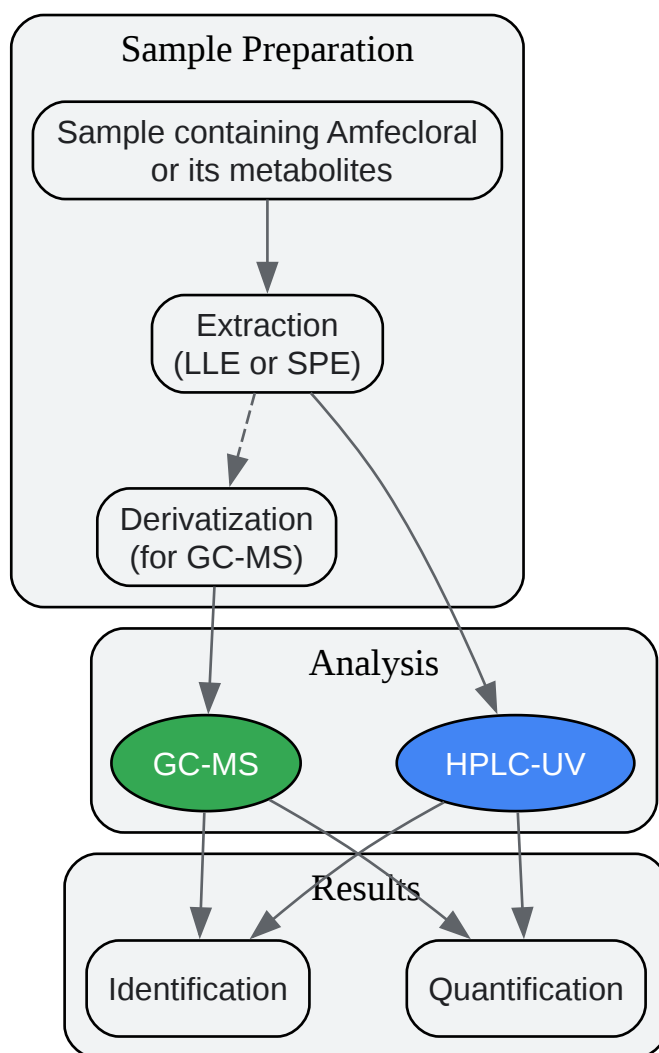
- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Capillary column suitable for amine analysis (e.g., HP-5MS)

Reagents:

- Derivatizing agent (e.g., trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA))
- Organic solvent for extraction (e.g., ethyl acetate)
- Internal standard

Procedure:

- Sample Preparation: Extract the amphetamine from the sample matrix using a suitable liquid-liquid or solid-phase extraction method.
- Derivatization: Evaporate the extract to dryness and add the derivatizing agent. Heat the mixture to facilitate the reaction. Derivatization is often necessary to improve the chromatographic properties of amphetamines.
- GC-MS Analysis:
 - Injector Temperature: Typically 250°C.
 - Oven Temperature Program: Start at a low temperature (e.g., 60-80°C) and ramp up to a higher temperature (e.g., 280-300°C) to elute the derivatized analyte.
 - Carrier Gas: Helium or hydrogen.
 - MS Detection: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.



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*General analytical workflow for **Amfecloral**.*

Conclusion

Amfecloral is a prodrug that delivers d-amphetamine and chloral hydrate. While it is no longer marketed, its chemistry and pharmacology are of interest to researchers in drug development and forensic science. This guide has provided a summary of the available technical information on **Amfecloral**. Further research into historical literature may provide more specific quantitative data.

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